

Antiarol Rutinoside: A Comprehensive Research Review and Technical Guide

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Compound of Interest

Compound Name: *Antiarol rutinoside*

Cat. No.: *B15591381*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a naturally occurring phenolic glycoside, has been identified in several plant species, including *Parthenocissus tricuspidata*, *Miliusa balansae*, and *Pinus yunnanensis*. [1][2] Structurally, it is the 3,4,5-Trimethoxyphenyl 6-O- α -L-rhamnopyranosyl- β -D-glucopyranoside. Despite its documented presence in nature, a comprehensive review of the scientific literature reveals a significant gap in dedicated research into its specific pharmacological activities, mechanisms of action, and potential therapeutic applications. This technical guide, therefore, aims to provide a thorough overview of the current state of knowledge by examining the biological activities of its constituent moieties—the aglycone antiarol (3,4,5-trimethoxyphenol) and the rutinoside sugar—as well as structurally related rutinoside-containing compounds. This analysis will serve as a foundational resource to inform and guide future research endeavors into the potential of **Antiarol rutinoside** as a novel therapeutic agent.

Chemical Profile

| Property | Value | Source |
|-------------------|---|--|
| IUPAC Name | (2S,3R,4R,5R,6R)-2-methyl-6- [[[(2R,3S,4S,5R,6S)-3,4,5- trihydroxy-6-(3,4,5- trimethoxyphenoxy)oxan-2- yl]methoxy]oxane-3,4,5-triol | PubChem CID: 91885034[1] |
| Molecular Formula | C21H32O13 | PubChem CID: 91885034[1] |
| Molecular Weight | 492.5 g/mol | PubChem CID: 91885034[1] |
| Synonyms | Antiarol rutiside, 3,4,5- Trimethoxyphenyl rutinoside | ChemicalBook[2] |
| Natural Sources | Parthenocissus tricuspidata, Miliusa balansae, Pinus yunnanensis | PubChem CID: 91885034, ChemicalBook[1][2] |

Inferred Pharmacological Activities

Direct experimental evidence for the pharmacological activities of **Antiarol rutinoside** is currently unavailable in the public domain. However, based on the known biological effects of its aglycone (antiarol) and other naturally occurring rutinoside derivatives, a number of potential activities can be inferred.

Potential Anti-inflammatory Activity

The rutinoside moiety is a common feature in many flavonoids known for their anti-inflammatory properties. For instance, Kaempferol-3-O- β -rutinoside has been shown to suppress inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells by inhibiting the NF- κ B and MAPK signaling pathways. This compound was found to downregulate the expression of inflammatory cytokines such as TNF- α and IL-6, as well as inflammatory mediators like iNOS and COX-2.

Similarly, rutin (quercetin-3-O-rutinoside) exhibits significant anti-inflammatory effects. It is believed to exert these effects by inhibiting inflammatory cytokines and improving antioxidant profiles. Given that the rutinoside portion of these molecules plays a crucial role in their

bioavailability and activity, it is plausible that **Antiarol rutinoside** may also possess anti-inflammatory properties.

Potential Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The antiarol moiety of **Antiarol rutinoside** is a trimethoxyphenol. The antioxidant capacity of phenols is a well-documented phenomenon. Rutin has also demonstrated potent antioxidant and cytoprotective activities. The antioxidant activity of flavonoids is often attributed to their ability to chelate metals and scavenge radicals. Therefore, **Antiarol rutinoside** is likely to exhibit antioxidant properties.

Potential Cytotoxic Activity

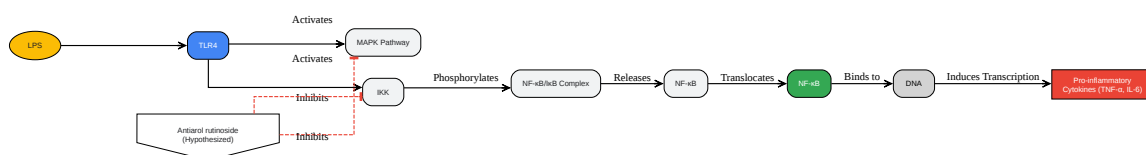
Several rutinoside-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. For example, diosmetin-7-O-rutinoside, isolated from *Astragalus globosus*, showed significant cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines. While the specific cytotoxic potential of **Antiarol rutinoside** has not been evaluated, its structural similarity to other bioactive rutinosides suggests that this is a promising area for future investigation.

Postulated Mechanisms of Action

Based on the mechanisms of related compounds, the following signaling pathways are proposed as potential targets for **Antiarol rutinoside**.

Inhibition of Pro-inflammatory Pathways

It is hypothesized that **Antiarol rutinoside** could modulate key inflammatory signaling pathways, such as the NF- κ B and MAPK pathways, similar to other rutinoside-containing flavonoids. Inhibition of these pathways would lead to a reduction in the production of pro-inflammatory cytokines and mediators.



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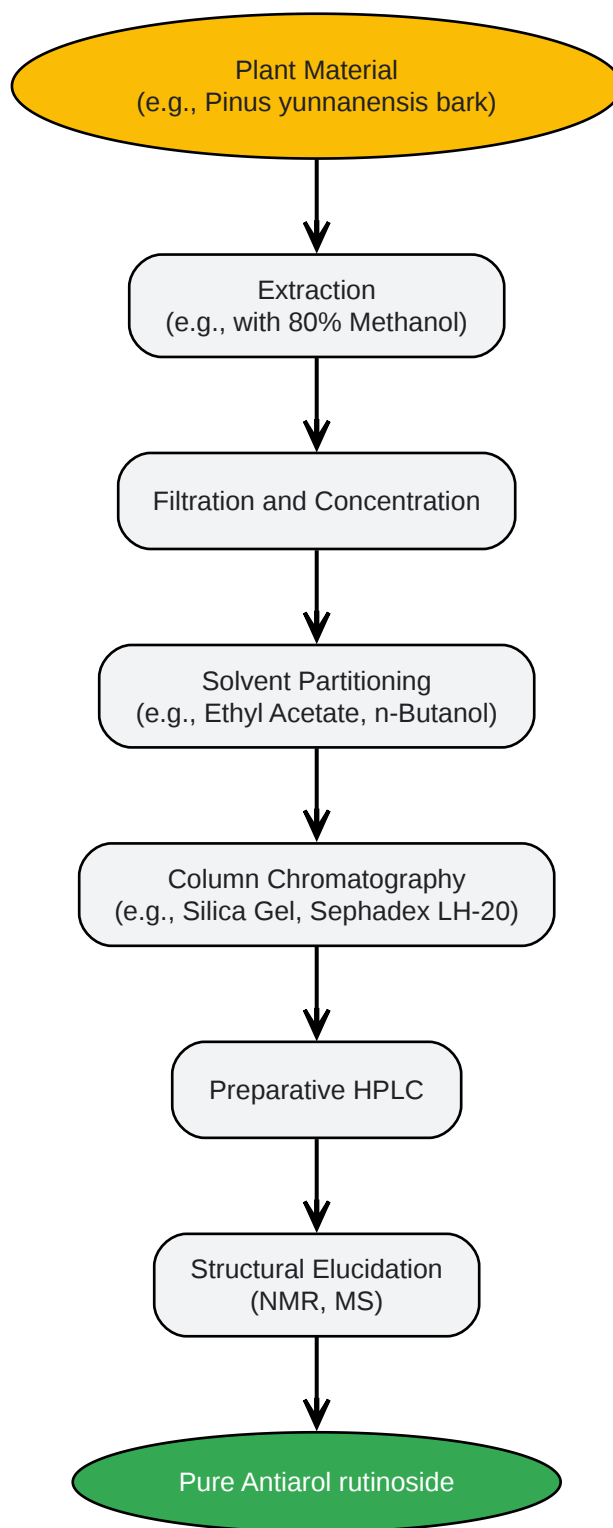
Caption: Hypothesized Anti-inflammatory Mechanism of **Antiarol Rutinoside**.

Experimental Protocols: A Framework for Future Research

As no specific experimental data for **Antiarol rutinoside** is available, this section outlines detailed methodologies for key experiments that should be conducted to elucidate its biological activities. These protocols are based on standard assays used for similar natural products.

Isolation and Purification of Antiarol Rutinoside

A generalized workflow for the isolation of **Antiarol rutinoside** from a plant source like *Pinus yunnanensis* bark is proposed below.



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Caption: General Workflow for Isolation of **Antiarol Rutinoside**.

In Vitro Anti-inflammatory Activity Assay

Cell Line: RAW 264.7 murine macrophages.

Methodology:

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- **Cell Viability Assay:** Determine the non-toxic concentration range of **Antiarol rutinoside** using an MTT assay.
- **LPS Stimulation:** Seed cells in 24-well plates and pre-treat with various concentrations of **Antiarol rutinoside** for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
- **Nitric Oxide (NO) Measurement:** Measure the production of NO in the culture supernatant using the Griess reagent.
- **Cytokine Analysis:** Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.
- **Western Blot Analysis:** Analyze the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) pathways in cell lysates.

In Vitro Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

- Prepare a stock solution of **Antiarol rutinoside** in methanol.
- In a 96-well plate, mix various concentrations of the compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
- Incubate in the dark for 30 minutes.
- Measure the absorbance at 517 nm.

- Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

ABTS Radical Cation Decolorization Assay:

- Generate the ABTS radical cation (ABTS \bullet +) by reacting ABTS with potassium persulfate.
- Dilute the ABTS \bullet solution with ethanol to a specific absorbance at 734 nm.
- Add various concentrations of **Antiarol rutinoides** to the ABTS \bullet solution.
- Measure the decrease in absorbance after a 6-minute incubation.
- Calculate the percentage of inhibition.

In Vitro Cytotoxicity Assay

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for comparison.

Methodology (MTT Assay):

- Seed cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **Antiarol rutinoides** for 48 or 72 hours.
- Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with DMSO.
- Measure the absorbance at 570 nm.
- Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Future Directions and Conclusion

The current body of scientific literature presents a significant opportunity for novel research into the pharmacological properties of **Antiarol rutinoside**. The preliminary analysis based on its chemical structure and the activities of related compounds suggests that it may possess valuable anti-inflammatory, antioxidant, and cytotoxic properties.

Future research should prioritize the following:

- **Isolation and Characterization:** Development of efficient methods for the isolation of **Antiarol rutinoside** from its natural sources or through chemical synthesis to obtain sufficient quantities for comprehensive biological evaluation.
- **In Vitro Screening:** A broad-based screening of its bioactivities, including but not limited to anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral effects.
- **Mechanism of Action Studies:** In-depth investigation of the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.
- **In Vivo Studies:** Evaluation of the efficacy and safety of **Antiarol rutinoside** in relevant animal models of disease.

In conclusion, while direct evidence is currently lacking, the structural characteristics of **Antiarol rutinoside** provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide serves as a foundational document to stimulate and guide future research in this promising area.

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References

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